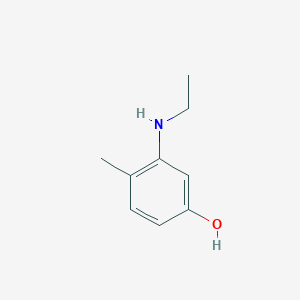

2-アミノ-4-メトキシピリミジン

概要

説明

Synthesis Analysis

2-Amino-4-methoxypyrimidine can be synthesized through a methoxylation reaction of the intermediate 2-amino-4-chloropyrimidine, which itself is obtained from the chlorination of isocytosine. This method has been optimized for industrial production due to its cost-effectiveness, straightforward process, and high yields (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxypyrimidine has been characterized through various spectroscopic techniques, including NMR and mass spectrometry, providing detailed insights into its chemical composition and structural attributes. Quantum chemical calculations have further elucidated its molecular structure, highlighting the compound's electronic properties and charge distribution (N. Prabavathi & A. Nilufer, 2015).

Chemical Reactions and Properties

2-Amino-4-methoxypyrimidine participates in various chemical reactions, reflecting its reactive nature and versatility. It undergoes hydrogen bonding and amino-imino tautomerization, significant for its interactions with other molecules, such as acetic acid. These interactions are essential for understanding the compound's behavior in different chemical environments (T. Kitamura et al., 2007).

Physical Properties Analysis

The physical properties of 2-Amino-4-methoxypyrimidine, including solubility in various organic solvents, have been studied. These properties are crucial for its application in different areas of chemistry and material science, providing a basis for its practical use in synthesis and formulation (Ganbing Yao et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methoxypyrimidine, such as its reactivity towards different functional groups and its behavior under various chemical conditions, have been extensively investigated. Studies have shown its potential for forming hydrogen-bonded frameworks and participating in complex chemical reactions, indicating its utility in advanced synthetic chemistry and materials science (J. N. Low et al., 2007).

科学的研究の応用

二重発光研究

2-アミノ-4-メトキシピリミジン: は、その二重発光特性について研究されてきました。 DFT および TD-DFT 計算を用いた理論研究により、二重蛍光の起源を説明する緩和経路が明らかになりました . この化合物は、モノマー形態の蛍光に関連する高エネルギー発光帯を示し、一方、低エネルギー発光帯は、水素結合した二量体関連体の蛍光に関連している可能性があります . この特性は、光学デバイスやセンサーの材料開発にとって重要です。

抗炎症薬開発

2-アミノ-4-メトキシピリミジンを含むピリミジン誘導体は、さまざまな薬理作用で知られています。 これらの誘導体は、抗炎症活性について研究されており、重要な炎症性メディエーターの発現と活性を阻害する可能性を示しています . これにより、強化された抗炎症活性と最小限の毒性を有する新規ピリミジンアナログの合成への道が開かれます。

クロマトグラフィー分離

分析化学の分野では、2-アミノ-4-メトキシピリミジンは、キャピラリー電気クロマトグラフィー分離に使用されてきました。 イオン交換と逆相クロマトグラフィーの両方の特性を示す混合モード固定相を使用して、ピリミジン誘導体を分離します。これは、これらの化合物の精製と分析に不可欠です .

材料科学研究

材料科学研究の科学者は、2-アミノ-4-メトキシピリミジンをさまざまな用途に使用しています。 その特性は、新規材料の相互作用と合成を研究する上で貴重であり、ナノテクノロジーやエレクトロニクスなどの分野における進歩につながる可能性があります .

超分子化学

2-アミノ-4-メトキシピリミジンが超分子水素結合関連体を形成する能力は、超分子化学において特に注目されています。 これらの関連体は、固体状態における分子の挙動を理解するために不可欠であり、特定の特性を持つ新規材料の開発につながる可能性があります .

光物理特性分析

2-アミノ-4-メトキシピリミジンの光物理特性に関する研究は、新規蛍光材料の開発にとって不可欠です。 その発光スペクトルとその励起状態の挙動に関する詳細な研究は、所望の発光特性を持つ化合物の設計に貢献します .

作用機序

Target of Action

It’s known that 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . These compounds interact with the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s known that some 2-aminopyrimidine derivatives exhibit their effects through excited state proton transfer (espt) and excited state double proton transfer (esdpt) processes . These processes involve the transfer of protons from amino or hydroxyl groups (proton donors) to carbonyl oxygen atoms or pyridinyl nitrogen atoms (proton acceptors) in the excited state .

Biochemical Pathways

It’s known that the compound’s fluorescence properties, which are linked to its espt and esdpt processes, can be used in sensors, optoelectronic devices, biological labeling, and information encryption/anti-counterfeiting .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c . This information might suggest that the compound’s bioavailability could be influenced by its physical form and storage conditions.

Result of Action

It’s known that some 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that the compound could potentially interfere with the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their inhibition or destruction .

Action Environment

The action of 2-Amino-4-methoxypyrimidine can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, which are linked to its ESPT and ESDPT processes, can be affected by the surrounding environment . Additionally, the compound’s stability and efficacy could be influenced by storage conditions, as it should be stored at 2-8°C .

Safety and Hazards

2-Amino-4-methoxypyrimidine is classified as having acute toxicity (oral), skin irritation, and specific target organ toxicity (single exposure, respiratory system) . The compound has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

生化学分析

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrimidine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and this is likely to be the case with 2-Amino-4-methoxypyrimidine .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways and can interact with various enzymes and cofactors .

Subcellular Localization

It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this is likely to be the case with 2-Amino-4-methoxypyrimidine .

特性

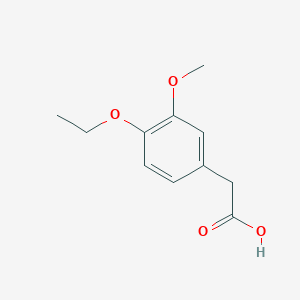

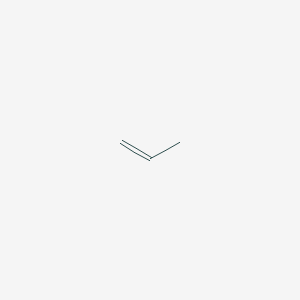

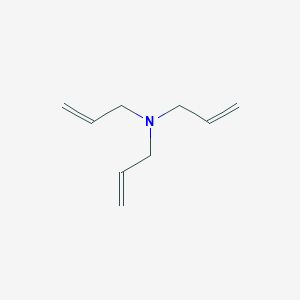

IUPAC Name |

4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLSFXQTQKQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

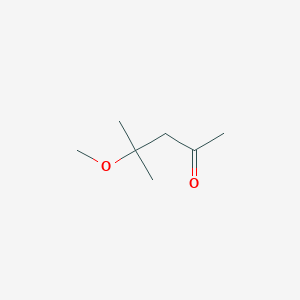

COC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165784 | |

| Record name | Pyrimidine, 2-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155-90-8 | |

| Record name | 4-Methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methoxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8DOV7S79V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key steps in the synthesis of 2-amino-4-methoxypyrimidine?

A1: 2-Amino-4-methoxypyrimidine can be synthesized in a two-step process. First, isocytosine undergoes a chlorination reaction to produce 2-amino-4-chloropyrimidine. This intermediate then undergoes a methoxylation reaction, resulting in the formation of 2-amino-4-methoxypyrimidine. []

Q2: How is the structure of 2-amino-4-methoxypyrimidine confirmed?

A2: The structure of 2-amino-4-methoxypyrimidine has been confirmed through various analytical techniques, including ¹H NMR spectroscopy, mass spectrometry (MS), and elemental analysis. []

Q3: Can 2-amino-4-methoxypyrimidine be used to synthesize other compounds, particularly pharmaceuticals?

A3: Yes, research shows that 2-amino-4-methoxypyrimidine can be a valuable building block in organic synthesis. For example, it can react with sodium amide in liquid ammonia to produce 4-amino-6-methoxypyrimidine. This compound can then react with N-acetylsulfanilyl chloride, followed by hydrolysis, to yield N¹-(6-methoxy-4-pyrimidinyl)sulfanilamide, a potential sulfa drug. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)

![Benzo[c]chrysene](/img/structure/B89444.png)